molecular formula C11H13N3O B12863793 4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol

4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol

Cat. No.: B12863793
M. Wt: 203.24 g/mol
InChI Key: HDCQKWVSNYUIQH-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl benzoylisothiocyanate with phenylhydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 4-Amino-3-methyl-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Uniqueness

4-Amino-3-methyl-1-(p-tolyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-amino-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)14-11(15)10(12)8(2)13-14/h3-6,13H,12H2,1-2H3

InChI Key

HDCQKWVSNYUIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)N

Origin of Product

United States

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